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Compound of Interest

Compound Name:
[2-Fluoro-4-

(methylamino)phenyl]methanol

CAS No.: 660432-47-3

Cat. No.: B8783811

Get Quote

Advanced Intermediate for Kinase Inhibitor & Drug
Design
Chemical Identity & Core Properties
(4-(Methylamino)-2-fluorophenyl)methanol is a bifunctional aromatic building block

characterized by a benzyl alcohol moiety and a secondary methylamine, positioned para to

each other with an ortho-fluorine substituent relative to the alcohol. This specific substitution

pattern modulates metabolic stability and lipophilicity, making it a critical scaffold in the

synthesis of tyrosine kinase inhibitors (TKIs) and androgen receptor antagonists.
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Property Data

Systematic Name [2-Fluoro-4-(methylamino)phenyl]methanol

Common Synonyms
2-Fluoro-4-(methylamino)benzyl alcohol; 4-

Hydroxymethyl-3-fluoro-N-methylaniline

Molecular Formula C₈H₁₀FNO

Molecular Weight 155.17 g/mol

CAS Number
Not widely listed (Primary Precursor Acid:

173951-99-0; Parent Amine: 840501-15-7)

Physical State Off-white to pale yellow solid (typically)

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

pKa (Predicted) ~4.5 (Aniline N), ~14 (Benzyl alcohol OH)

Note on CAS: While the specific alcohol form is a known intermediate, it is frequently generated

in situ or custom-synthesized from its commercially available acid precursor, 2-fluoro-4-

(methylamino)benzoic acid (CAS 173951-99-0), or the parent amine (4-amino-2-

fluorophenyl)methanol (CAS 840501-15-7).

Synthesis & Production Protocols
The synthesis of (4-(methylamino)-2-fluorophenyl)methanol requires precise control to prevent

over-methylation or oxidation. The most robust industrial route involves the reduction of the

corresponding benzoic acid derivative.

Route A: Reduction of Benzoic Acid Precursor (Recommended)
This pathway offers the highest regioselectivity and yield, avoiding the formation of tertiary

amine byproducts.

Starting Material: 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0).

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF Complex (BH₃·THF).
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Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

Dissolution: Dissolve 1.0 eq of 2-fluoro-4-(methylamino)benzoic acid in anhydrous THF

under N₂ atmosphere.

Activation (Optional): If using BH₃, cool to 0°C. If using LiAlH₄, ensure slow addition to

prevent runaway exotherm.

Reduction: Add 2.5 eq of reducing agent dropwise. The carboxylic acid is reduced first to the

aldehyde and then rapidly to the alcohol.

Quenching: Upon completion (monitored by TLC/LC-MS), quench with Glauber’s salt

(Na₂SO₄·10H₂O) or Fieser workup method to precipitate aluminum salts.

Isolation: Filter the salts, concentrate the filtrate, and purify via silica gel chromatography

(Gradient: 0-5% MeOH in DCM).

Route B: Reductive Amination of Amino-Alcohol
Useful when the parent amino-alcohol is available, though mono-methylation is challenging.

Starting Material: (4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7).

Reagents: Paraformaldehyde, NaBH₃CN or NaBH(OAc)₃.

Protocol:

React the aniline with paraformaldehyde in MeOH to form the imine/hemiaminal.

Add NaBH₃CN (sodium cyanoborohydride) to selectively reduce the imine to the secondary

amine.

Critical Step: Monitor strictly to prevent dimethylation.

Synthesis Workflow Diagram
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Reaction Types
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Figure 1: Synthetic pathways to (4-(methylamino)-2-fluorophenyl)methanol emphasizing the

reduction of the acid precursor.

Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for oncology and

immunology.

1. Kinase Inhibitors (TKIs)
The 2-fluoro-4-methylamino motif mimics the hinge-binding region of ATP, allowing the

molecule to anchor into the kinase active site.

Mechanism: The secondary amine acts as a hydrogen bond donor to the hinge region (e.g.,

Glu/Met residues), while the fluorine atom modulates the pKa of the aniline nitrogen and fills

small hydrophobic pockets, improving selectivity.

Target Classes: ALK (Anaplastic Lymphoma Kinase), ROS1, and EGFR mutations.

2. Linker Chemistry (PROTACs & ADCs)
The benzyl alcohol group serves as a versatile handle for conjugation.
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Activation: The alcohol can be converted to a chloride (using SOCl₂) or mesylate, enabling

nucleophilic displacement to attach complex heterocycles or linker chains for Proteolysis

Targeting Chimeras (PROTACs).

3. Metabolic Stability
The ortho-fluorine protects the aromatic ring from oxidative metabolism (e.g., hydroxylation) at

the 2-position, extending the half-life of the drug candidate compared to the non-fluorinated

analog.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are

diagnostic:

Method Diagnostic Signal Interpretation

¹H NMR (DMSO-d₆) δ 2.70 ppm (s, 3H)
N-Methyl group: Singlet

indicating secondary amine.

δ 4.40 ppm (d, 2H)
Benzylic CH₂: Doublet

coupling with OH.

δ 5.05 ppm (t, 1H)
Hydroxyl OH: Triplet

exchangeable with D₂O.

δ 6.30-7.20 ppm (m, 3H)
Aromatic protons: Pattern

reflects 1,2,4-substitution.

¹⁹F NMR δ -115 to -120 ppm
Aromatic Fluorine: Single

peak.

LC-MS (ESI+) m/z 156.1 [M+H]⁺ Protonated molecular ion.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

Specific Risk: Aniline derivatives can cause methemoglobinemia. Handle in a fume hood.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic

alcohol to the aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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